Product packaging for Cyrtopterin(Cat. No.:CAS No. 885044-12-2)

Cyrtopterin

Cat. No.: B1159313
CAS No.: 885044-12-2
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Description

Cyrtopterin is a natural product with the molecular formula C23H26O10 and a systematic IUPAC name of 5-hydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-7-[(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy]-2,3-dihydrochromen-4-one . Its structure includes a dihydrochromen-4-one core, a substituted phenyl group, and a sugar moiety, indicating it may be a flavonoid glycoside derivative. This structural class is often investigated for its potential biological activities. The compound's specific research applications, mechanism of action, and biological targets are not fully characterized in the current scientific literature and represent an area for further investigation. Researchers can utilize this compound as a standard for identification, for metabolic profiling, or as a starting point for exploring the bioactivity of similar natural products. As with any compound of this nature, researchers are responsible for conducting all necessary experiments to determine its suitability for their specific projects. This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26O10 B1159313 Cyrtopterin CAS No. 885044-12-2

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O10/c1-9-17(27)16-13(26)7-14(11-3-5-12(25)6-4-11)31-22(16)10(2)21(9)33-23-20(30)19(29)18(28)15(8-24)32-23/h3-6,14-15,18-20,23-25,27-30H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNRHHBGMFXQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chemical Profile of Cyrtopterin

Discovery and Natural Occurrence

The natural flavanone (B1672756) glycoside Cyrtopterin was first discovered and isolated in 1956 by Kishimoto from the fern Cyrtomium falcatum (Holly Fern). kahaku.go.jprockymountainlabs.comjst.go.jp At the time of its initial discovery, two C-methylflavanone glycosides were isolated and named this compound and cyrtomin. rockymountainlabs.com Their respective aglycones (the non-sugar portion of the molecule) were named cyrtopterinetin and cyrtominetin. rockymountainlabs.com

Subsequent phytochemical research has confirmed the presence of this compound in other species within the same genus, including Cyrtomium caryotideum, Cyrtomium fortunei var. intermedium, and Cyrtomium macrophyllum. jst.go.jplehigh.edu More recently, this compound has also been identified as a constituent in the extract of Astragalus membranaceus (Huangqi), a plant widely used in traditional Chinese medicine. nih.gov This indicates that while it is a relatively rare flavonoid, its distribution is not limited to the Cyrtomium genus.

Structural Elucidation and Chemical Classification

This compound is classified as a flavanone, a subclass of flavonoids characterized by a saturated C2-C3 bond in the C-ring of the benzopyrone structure. More specifically, it is a C-methylated flavanone glycoside. Initial studies identified its aglycone, cyrtopterinetin, as 5,7,4'-trihydroxy-6,8-di-C-methylflavanone, a compound also known as farrerol (B190892). rockymountainlabs.com

Later, more comprehensive analysis definitively established the complete structure of this compound as farrerol 7-O-β-D-glucopyranoside. kahaku.go.jprockymountainlabs.com This means a glucose molecule is attached via a glycosidic bond to the hydroxyl group at the C-7 position of the farrerol aglycone. The stereochemistry of the flavanone is (2S). Therefore, the full chemical name is (2S)-5-hydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one. naver.com

Physicochemical Properties

The general properties of this compound are derived from its chemical structure. As a glycoside, it is expected to have higher water solubility compared to its aglycone, farrerol. Detailed experimental data on properties such as melting point and specific solubility values are not widely reported in the available literature.

Table 1: General Properties of this compound
PropertyValue
Molecular FormulaC₂₃H₂₆O₁₀
Molecular Weight462.45 g/mol
CAS Number885044-12-2 naver.com
ClassC-Methylflavanone Glycoside kahaku.go.jp

The structural elucidation of this compound was accomplished using a combination of standard spectroscopic techniques, which are essential for identifying unknown organic molecules. kahaku.go.jpopenaccessjournals.comlehigh.edu

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is characteristic of the flavanone chromophore. rockymountainlabs.com For flavonoids, UV spectroscopy performed with various shift reagents can help determine the substitution pattern of hydroxyl groups. kahaku.go.jp

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. openaccessjournals.comrockymountainlabs.com For this compound, characteristic absorptions would be expected for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful methods for determining the precise structure of organic compounds. kahaku.go.jplehigh.edu These techniques provide detailed information about the carbon skeleton and the chemical environment of each hydrogen and carbon atom, allowing for the unambiguous placement of the methyl groups on the A-ring and the glucose unit at the C-7 position. rockymountainlabs.com

Mass Spectrometry (MS): This technique provides information about the mass and fragmentation pattern of a molecule. openaccessjournals.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. In one analysis of an Astragalus membranaceus extract, this compound was identified by a mass-to-charge ratio (m/z) corresponding to its protonated molecule [M+H]⁺. nih.govresearchgate.net

Table 2: Reported Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zReference
LC-MSPositive507.1506 nih.govresearchgate.net

Isolation and Purification Methodologies for Cyrtopterin

Advanced Chromatographic Techniques in Cyrtopterin Separation

The separation and purification of this compound from complex plant extracts rely heavily on chromatographic methods. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. sci-hub.ru

Historically, preparative paper chromatography (PPC) was a key technique used in the initial isolation of this compound. sci-hub.ru This method, while foundational, has been largely superseded by more advanced and efficient liquid chromatography techniques.

High-Performance Liquid Chromatography (HPLC) is the modern standard for the analysis and purification of flavonoids like this compound. sci-hub.runih.gov Reversed-phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase (often a gradient of water and acetonitrile (B52724) or methanol), is particularly effective for separating flavonoid glycosides. The precise conditions can be optimized to achieve high resolution and purity. For instance, analysis of related flavonoids has been performed using a Symmetry C18 column with a gradient elution of acetonitrile in water. sci-hub.ru

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative for highly polar compounds. researchgate.net Given that this compound is a glycoside with multiple hydroxyl groups, HILIC can be an effective separation strategy, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent. researchgate.netuni.lu

Column chromatography using media like Sephadex LH-20 is also a crucial step for purification. sci-hub.ru This size-exclusion and adsorption chromatography medium is effective for separating flavonoids and other polyphenols, often using solvents like methanol (B129727). sci-hub.ru

Table 1: Chromatographic Techniques for this compound and Related Flavonoids

TechniqueStationary PhaseMobile Phase ExamplePrinciple of SeparationReference
Preparative Paper Chromatography (PPC)Cellulose PaperBAW (n-BuOH:HOAc:H₂O)Partition sci-hub.ru
Column ChromatographySephadex LH-2070% MethanolSize Exclusion / Adsorption sci-hub.ru
High-Performance Liquid Chromatography (HPLC)C18 (Reversed-Phase)Acetonitrile/Water GradientPartition sci-hub.runih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC)Silica-based polar phasesHigh % Acetonitrile in aqueous bufferPartition into adsorbed water layer researchgate.net
Thin-Layer Chromatography (TLC)Silica Gel or CelluloseVarious solvent systemsAdsorption / Partition nih.govnih.gov

Extraction and Fractionation Strategies for this compound Enrichment

The initial step in isolating this compound from its natural source, primarily the fronds of Cyrtomium species, is a robust extraction and fractionation process designed to enrich the target compound. sci-hub.ruknapsackfamily.com

The choice of solvent is critical for efficiently extracting flavonoids. Methanol has been documented as the solvent used for the initial extraction of this compound from fresh or dried fern fronds. sci-hub.ru Methanolic extraction is a common and effective method for a wide range of polyphenolic compounds. Studies on similar compounds have compared various solvents, noting that solvent systems like methanol/water/formic acid can enhance extraction efficiency and yield. nih.gov

Following the initial crude extraction, fractionation is employed to separate the complex mixture into simpler fractions. This simplifies the subsequent chromatographic purification. A common strategy involves liquid-liquid partitioning using a series of solvents with increasing polarity. naturalproducts.net For instance, a crude methanol extract can be dissolved in water and then sequentially partitioned against solvents like petroleum ether, chloroform, ethyl acetate (B1210297), and butanol to separate compounds based on their polarity. Flavonoid glycosides like this compound, being moderately polar, would typically be concentrated in the ethyl acetate or butanol fractions.

Table 2: Example of a Solvent-Based Fractionation Scheme

StepProcedureCompounds TargetedReference
1. Initial ExtractionMaceration or Soxhlet extraction of dried plant material with methanol.Broad range of phytochemicals, including flavonoids. sci-hub.rulipidmaps.org
2. Solvent Partitioning (Nonpolar)The aqueous suspension of the crude extract is partitioned with a nonpolar solvent (e.g., petroleum ether).Lipids, chlorophylls, nonpolar compounds. naturalproducts.net
3. Solvent Partitioning (Medium Polarity)The remaining aqueous layer is partitioned with a medium-polarity solvent (e.g., chloroform, ethyl acetate).Aglycones, less polar glycosides. This compound may partition here. naturalproducts.net
4. Solvent Partitioning (Polar)The aqueous layer is then partitioned with a polar solvent (e.g., n-butanol).Polar glycosides, including this compound. naturalproducts.net
5. Final Aqueous FractionThe remaining water layer.Highly polar compounds like sugars and amino acids. naturalproducts.net

Emerging Methodologies in High-Throughput this compound Isolation

While traditional methods have successfully isolated this compound, modern research demands faster and more efficient techniques. Emerging methodologies in high-throughput isolation are geared towards rapidly screening natural product extracts and purifying lead compounds.

High-throughput screening (HTS) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful platform for natural product discovery. researchgate.netnih.gov Recent studies have utilized LC-MS to identify this compound in extracts of Astragalus membranaceus. researchgate.netnih.gov This approach allows for the rapid detection and tentative identification of compounds in minute quantities directly from crude extracts, bypassing laborious preliminary fractionation.

Preparative HPLC and flash chromatography systems, often automated, represent a significant advance in throughput. These systems can process larger sample volumes and perform rapid separations based on methods developed at an analytical scale. By using advanced detectors like mass spectrometers or diode array detectors (DAD), fractions containing the target compound can be automatically collected.

Another emerging area is the use of specialized chromatographic techniques like Centrifugal Partition Chromatography (CPC). eje.cz CPC is a liquid-liquid chromatography technique that avoids solid stationary phases, reducing the risk of irreversible adsorption and sample degradation. It offers high loading capacity and is well-suited for the preparative-scale purification of natural products from crude extracts, making it a promising tool for the high-throughput isolation of compounds like this compound. eje.cz

Structural Elucidation and Advanced Spectroscopic Characterization of Cyrtopterin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For Cyrtopterin, both ¹H and ¹³C NMR have been instrumental in identifying its aglycone as farrerol (B190892) (5,7,4'-trihydroxy-6,8-di-C-methylflavanone) and determining the nature and position of the glycosidic linkage. sci-hub.rukahaku.go.jp

Analysis of the ¹H NMR spectrum in pyridine-d₅ reveals characteristic signals for a flavanone (B1672756) structure. sci-hub.ru The spectrum shows signals corresponding to a 5-OH proton, an H-2 proton, and two distinct protons at C-3 (H-3ax and H-3eq). sci-hub.ru The presence of two singlets for C-methyl protons confirms the 6,8-di-C-methyl substitution on the A-ring. sci-hub.ru The ¹³C NMR data further substantiates this structure, with distinct chemical shifts for all carbons in the flavanone and glucose moieties. sci-hub.rukahaku.go.jp

Crucially, the comparison of NMR data for this compound with its aglycone, farrerol, confirms that glycosylation occurs at the 7-hydroxyl group. The complete identification was established as farrerol 7-O-β-D-glucopyranoside. kahaku.go.jp

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in Pyridine-d₅ sci-hub.ru

Position ¹³C NMR (δc, 125 MHz) ¹H NMR (δH, 500 MHz)
Farrerol Moiety
279.35.3-5.5 (obsc.)
343.63.25 (dd, J=17.1, 10.4 Hz, H-3ax), 2.91 (dd, J=16.8, 3.4 Hz, H-3eq)
4198.7-
5159.512.59 (s, 5-OH)
6112.1-
7162.8-
8111.2-
9159.5-
10105.9-
1'130.9-
2'115.17.30 (d, J=8.2 Hz)
3'147.67.06 (d, J=1.8 Hz)
4'147.9-
5'116.6-
6'118.37.30 (d, J=8.2 Hz)
6-Me10.12.64 (s)
8-Me9.42.52 (s)
Glucose Moiety
1''105.85.3-5.5 (obsc.)
2''75.84.0-4.6 (m)
3''78.54.0-4.6 (m)
4''71.64.0-4.6 (m)
5''78.84.0-4.6 (m)
6''62.74.0-4.6 (m)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and formula of a compound. High-resolution liquid chromatography-mass spectrometry (LC-MS) analysis of this compound has been performed. nih.govresearchgate.net In positive ionization mode, an m/z value of 507.1506 was observed, corresponding to the [M+H]⁺ adduct. nih.govresearchgate.net This experimental value is consistent with the calculated molecular formula of C₂₄H₂₈O₁₁, providing strong evidence for the compound's elemental composition.

Fragmentation analysis in MS/MS experiments would typically show a characteristic loss of the glucose moiety (a neutral loss of 162 Da), yielding a fragment ion corresponding to the aglycone, farrerol. This fragmentation pattern is a hallmark of flavonoid O-glycosides and serves to confirm the identity of both the sugar and the aglycone.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the chromophoric system of a molecule, which for flavonoids is dictated by the arrangement of conjugated rings and hydroxyl substitutions. The UV spectrum of this compound in methanol (B129727) shows absorption maxima (λmax) at 285 and 350 nm, which are characteristic of the flavanone chromophore. sci-hub.ru

The use of shift reagents helps to locate the positions of free hydroxyl groups. In the case of this compound, the absence of a significant bathochromic shift upon the addition of sodium acetate (B1210297) (NaOAc) indicates that the 7-hydroxyl group is substituted, which is consistent with the placement of the glucose moiety at this position. sci-hub.ru The addition of aluminum chloride (AlCl₃) causes a shift, confirming the presence of a free hydroxyl group at C-5. sci-hub.ru

Table 2: UV-Vis Absorption Maxima (λmax) of this compound with Shift Reagents sci-hub.ru

Solvent/Reagent Absorption Maxima (nm) Inference
Methanol (MeOH)285, 350Flavanone chromophore
Sodium Methoxide (NaOMe)244sh, 289, 390Presence of 4'-OH group
Aluminum Chloride (AlCl₃)289, 310sh, 357Presence of 5-OH group
AlCl₃/HCl288, 307sh, 360Confirms ortho-dihydroxy groups are absent
Sodium Acetate (NaOAc)286, 3507-OH group is substituted (glycosylated)
NaOAc/Boric Acid286, 351Absence of ortho-dihydroxy groups on A or B rings

Infrared (IR) Spectroscopy for Functional Group Identification

O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the multiple hydroxyl groups of the phenolic and glycosidic parts.

C-H Stretching: Absorptions around 3000-2850 cm⁻¹ for aliphatic C-H bonds (in the sugar and flavanone C-ring) and just above 3000 cm⁻¹ for aromatic C-H bonds.

C=O Stretching: A strong, sharp absorption band around 1680-1660 cm⁻¹ corresponding to the carbonyl group at the C-4 position of the flavanone core.

C=C Stretching: Aromatic ring C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

C-O Stretching: Multiple strong bands in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹, arising from the C-O-C ether linkage of the glycoside and the C-OH bonds of the sugar and phenol (B47542) moieties.

Chiroptical Methods for Absolute Configuration (If Applicable)

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are techniques used to investigate chiral substances. iupac.org this compound is a chiral molecule due to the stereocenter at the C-2 position of the flavanone ring and the multiple chiral centers within the β-D-glucose unit.

These techniques are applicable for determining the absolute configuration of the C-2 stereocenter, which defines whether the flavanone is the (2S) or (2R) enantiomer. By analyzing the sign and intensity of the Cotton effects in the CD spectrum, particularly those associated with the n→π* transition of the carbonyl group and the π→π* transitions of the aromatic rings, the absolute stereochemistry can be assigned. While these methods are highly relevant to this compound, specific ORD or CD spectral data have not been detailed in the surveyed literature.

Biosynthetic Pathways and Precursors of Cyrtopterin

Investigation of Core Flavonoid Biosynthetic Routes Relevant to Cyrtopterin

The biosynthesis of this compound begins with the general phenylpropanoid pathway, a fundamental route in higher plants for producing a variety of phenolic compounds. This pathway converts the primary metabolite L-phenylalanine into 4-coumaroyl-CoA, which serves as the entry point into flavonoid synthesis.

The key steps are:

Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. This step is a critical regulatory point, channeling carbon from primary metabolism into the vast network of secondary metabolites. nih.gov

Hydroxylation to p-Coumaric Acid: Next, cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the para position of the phenyl ring to produce p-coumaric acid.

Activation to 4-Coumaroyl-CoA: The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL) , which attaches a coenzyme A molecule to form 4-coumaroyl-CoA.

This activated molecule is the direct precursor for the flavonoid-specific pathway. The first committed step to flavonoid synthesis is catalyzed by chalcone (B49325) synthase (CHS) . This enzyme mediates a condensation reaction between one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA (derived from primary carbohydrate metabolism) to form a C15 intermediate known as naringenin (B18129) chalcone. mdpi.com This chalcone is the open-chain precursor to the three-ringed flavonoid skeleton and the specific substrate for the unique modifications that lead to this compound's aglycone. acs.org

Enzymatic Transformations in this compound Biosynthesis

The formation of this compound from the naringenin chalcone precursor involves a series of highly specific enzymatic modifications. These include C-methylation, cyclization, and O-glycosylation, which define the final structure and properties of the molecule.

The proposed biosynthetic pathway to this compound is as follows:

Di-C-Methylation of Naringenin Chalcone: Recent research has identified a novel chalcone di-C-methyltransferase (RdCMT) from Rhododendron dauricum. acs.orgebi.ac.ukrcsb.org This enzyme catalyzes a sequential, two-step methylation directly onto the A-ring of naringenin chalcone, using S-adenosyl-L-methionine (SAM) as the methyl donor. nih.gov The methyl groups are attached at the 3' and 5' positions of the chalcone, which correspond to the C-6 and C-8 positions after cyclization. This enzymatic step is critical, as it creates the 6,8-di-C-methyl substitution pattern characteristic of this compound's aglycone, farrerol (B190892). sci-hub.ruacs.org

Cyclization to Farrerol: Following C-methylation, the resulting 3',5'-di-C-methyl naringenin chalcone undergoes spontaneous or enzyme-catalyzed cyclization via chalcone isomerase (CHI) . This enzyme facilitates the intramolecular cyclization of the chalcone to form the corresponding flavanone (B1672756) skeleton. This reaction establishes the heterocyclic C-ring and yields the aglycone of this compound, known as farrerol (5,7,4'-trihydroxy-6,8-di-C-methylflavanone). mdpi.com

7-O-Glucosylation: The final step is the attachment of a glucose molecule to the 7-hydroxyl group of the farrerol aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) , specifically a flavanone 7-O-glucosyltransferase . wikipedia.org These enzymes utilize UDP-glucose as the sugar donor to form an O-glycosidic bond, rendering the molecule more water-soluble and stable. frontiersin.org The resulting product is this compound (farrerol 7-O-glucoside). sci-hub.ru

Table 1: Key Enzymes in the Biosynthesis of this compound

EnzymeAbbreviationFunctionSubstrate(s)Product
Phenylalanine Ammonia-LyasePALInitiates phenylpropanoid pathwayL-Phenylalaninetrans-Cinnamic Acid
Cinnamate-4-HydroxylaseC4HHydroxylates the phenyl ringtrans-Cinnamic Acidp-Coumaric Acid
4-Coumarate:CoA Ligase4CLActivates precursor for flavonoid synthesisp-Coumaric Acid, CoA4-Coumaroyl-CoA
Chalcone SynthaseCHSFirst committed step in flavonoid synthesis4-Coumaroyl-CoA, 3x Malonyl-CoANaringenin Chalcone
Chalcone di-C-MethyltransferaseRdCMTAdds two methyl groups to the A-ringNaringenin Chalcone, 2x SAM3',5'-di-C-methyl Naringenin Chalcone
Chalcone IsomeraseCHICyclizes chalcone to form flavanone3',5'-di-C-methyl Naringenin ChalconeFarrerol
Flavanone 7-O-GlucosyltransferaseF7GTAttaches glucose to the 7-OH groupFarrerol, UDP-GlucoseThis compound

Genetic Regulation of this compound Biosynthetic Gene Clusters

While specific gene clusters for this compound have not been fully elucidated, the regulation of its biosynthetic pathway is understood to follow the general principles established for flavonoid biosynthesis in plants. The expression of the structural genes encoding the biosynthetic enzymes (e.g., PAL, CHS, CHI, CMT, UGT) is tightly controlled at the transcriptional level by a combination of transcription factors. oup.combiorxiv.org

The primary regulatory mechanism involves a ternary protein complex known as the MBW complex, composed of transcription factors from three families:

R2R3-MYB proteins: These proteins often provide specificity by binding to the promoter regions of target structural genes. Different MYB proteins can activate different branches of the flavonoid pathway. biorxiv.orgontosight.ai

basic Helix-Loop-Helix (bHLH) proteins: These act as co-regulators, forming a dimer with the MYB protein. ebi.ac.uktaylorfrancis.com

WD40-repeat (WDR) proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH transcription factors to form the functional MBW activation complex. ontosight.aitaylorfrancis.com

This MBW complex binds to specific cis-regulatory elements in the promoters of the flavonoid biosynthetic genes, thereby coordinating their expression in response to developmental cues (e.g., tissue type, developmental stage) and environmental signals (e.g., light, stress). ebi.ac.ukoup.com It is hypothesized that a specific set of MYB and bHLH factors are responsible for activating the genes required for farrerol and subsequently this compound production in species like Cyrtomium falcatum. mdpi.com

Precursor Incorporation Studies in this compound Biosynthesis

Precursor incorporation or feeding studies are a classic experimental approach to trace metabolic pathways. In the context of flavonoid biosynthesis, these studies have been instrumental in confirming the metabolic origins of the flavonoid skeleton. nih.gov

The foundational precursor for this compound is the aromatic amino acid L-phenylalanine . Studies involving the administration of isotopically labeled phenylalanine (e.g., using ¹⁴C) to plant tissues have demonstrated its direct incorporation into the C6-C3-C6 backbone of various flavonoids. nih.gov More recent studies have utilized feeding experiments in plant cell cultures to enhance the production of specific flavonoids. For instance, supplementing the culture medium of Moringa oleifera or apple callus cultures with phenylalanine has been shown to significantly increase the accumulation of flavonoid compounds. nih.govuniprot.org This directly supports the role of phenylalanine as the primary building block that enters the phenylpropanoid pathway. These findings confirm that the core phenylpropanoid pathway, which utilizes phenylalanine, is the essential route for producing the 4-coumaroyl-CoA necessary for the subsequent synthesis of the naringenin chalcone intermediate in the this compound pathway. rjpbcs.com

Comparative Biosynthetic Analysis with Related Flavonoid Glycosides

The biosynthetic pathway of this compound, a C-methylated flavanone O-glycoside, is distinguished by its unique combination of enzymatic modifications. A comparative analysis with other flavonoid glycosides highlights these distinctions.

Comparison with Flavonoid C-Glycosides: Flavonoid C-glycosides, such as orientin (B1677486) (a luteolin (B72000) C-glycoside), differ fundamentally in the nature of the sugar linkage. xiahepublishing.com The C-C bond in C-glycosides is more resistant to hydrolysis than the C-O bond in O-glycosides like this compound. xiahepublishing.comknapsackfamily.com Their biosynthesis also follows a different sequence, often described as a "decoration first" pathway. nih.gov In C-glycoside formation, glycosylation often occurs on the open-chain chalcone or a 2-hydroxyflavanone (B13135356) intermediate, before the final flavone (B191248) structure is formed. This contrasts with the "backbone first" pathway for most O-glycosides, where the aglycone (farrerol) is fully formed before the O-glycosylation step that produces this compound. nih.gov

Comparison with other Flavanone O-Glycosides: Compared to a simpler flavanone glycoside like naringenin 7-O-glucoside, the biosynthesis of this compound includes the additional, crucial step of di-C-methylation. This step, catalyzed by a specific chalcone di-C-methyltransferase, must occur prior to cyclization and glycosylation, adding a layer of complexity and specificity to the pathway. acs.org

Comparison with Flavone O-Glycosides: Flavone glycosides, such as apiin (B1667559) (an apigenin (B1666066) glycoside), are derived from a flavone aglycone rather than a flavanone. nih.gov Their biosynthesis requires an additional oxidation step catalyzed by flavone synthase (FNS) to create the double bond in the C-ring of the flavonoid skeleton. mdpi.com This FNS-catalyzed step occurs on the flavanone intermediate (e.g., naringenin) before any glycosylation. Therefore, the pathway to this compound diverges from that of flavone glycosides at the flavanone stage, bypassing the FNS oxidation step.

Table 2: Comparative Biosynthesis of this compound and Related Flavonoids

FeatureThis compound Orientin (Flavone C-Glycoside) Apiin (Flavone O-Glycoside)
Aglycone Class Flavanone (Farrerol)Flavone (Luteolin)Flavone (Apigenin)
Key Modifying Enzyme 1 Chalcone di-C-Methyltransferase (RdCMT)C-Glycosyltransferase (CGT)Flavone Synthase (FNS)
Key Modifying Enzyme 2 Flavanone 7-O-GlucosyltransferaseFlavone Synthase (FNS)Apigenin 7-O-Glucosyltransferase
Glycosidic Bond Type C-O linkage (O-glycoside)C-C linkage (C-glycoside)C-O linkage (O-glycoside)
Timing of Glycosylation Final step, on the complete aglyconeEarly step, on a chalcone or 2-hydroxyflavanone intermediateIntermediate step, on the flavone aglycone before further sugar additions

Chemical Synthesis and Derivatization of Cyrtopterin and Analogues

Retrosynthetic Strategies for Cyrtopterin

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. As there is no published information on the structure of this compound, it is not possible to devise a retrosynthetic strategy.

Total Synthesis Approaches to this compound Core Structure

The total synthesis of a natural product or a designed molecule is the complete chemical synthesis of the molecule from simple, commercially available precursors. The absence of a known structure for this compound means that no total synthesis approaches have been reported in the scientific literature.

Semisynthetic Modifications of this compound

Semisynthesis is a type of chemical synthesis that uses compounds isolated from natural sources as starting materials to produce other novel compounds. This approach is only viable once a natural source of the parent compound is identified and a method for its isolation is established. As this compound has not been isolated or synthesized, no semisynthetic modifications have been documented.

Design and Synthesis of Structural Analogues and Derivatives of this compound

The design and synthesis of structural analogues are crucial for understanding how a molecule's structure relates to its function. This process involves systematically altering different parts of the parent molecule. Without a known structure for this compound, the rational design and synthesis of its analogues and derivatives are not feasible.

Structure-Activity Relationship (SAR) Studies via Synthetic Modifications

Structure-activity relationship studies are a critical component of medicinal chemistry that aim to understand how the chemical structure of a compound influences its biological activity. These studies rely on the availability of a series of related compounds with varying structural features. Given the lack of synthesized derivatives of this compound, no SAR studies have been conducted.

Biological Activities and Mechanistic Investigations of Cyrtopterin

Exploration of Cellular and Subcellular Targets of Cyrtopterin

Currently, there is a significant lack of direct experimental evidence identifying the specific cellular and subcellular targets of this compound. However, based on its structural similarity to other flavonoids, it is plausible that this compound interacts with various intracellular components. Flavonoids, as a class, are known to target multiple cellular locations, including the cytoplasm, nucleus, and mitochondria, to exert their effects. spandidos-publications.comcambridge.org

For instance, related flavonoids have been shown to interact with proteins within the cytoplasm and modulate signaling pathways. cambridge.org The potential for this compound to localize within mitochondria is of particular interest, as this organelle is a central hub for cellular metabolism and apoptosis. The general ability of flavonoids to cross cellular membranes suggests that this compound could reach various subcellular compartments to engage with potential targets. nih.gov Research on structurally similar compounds, such as Cyrtominetin, suggests that these molecules can affect cell survival and proliferation, implying interactions with key regulatory proteins.

Elucidation of Molecular Mechanisms Underlying this compound Bioactivity

The precise molecular mechanisms driving the biological activity of this compound remain largely uninvestigated. However, by examining the mechanisms of other dihydroflavonols and related flavonoids, potential modes of action can be proposed. A common mechanism for flavonoids is the modulation of enzymatic activity and interaction with signaling proteins. cambridge.org

For example, the dihydroflavonol dihydromyricetin (B1665482) has been shown to exert its effects by targeting the activation of ERK1/2 and Akt, key proteins in cell proliferation. spandidos-publications.com Another potential mechanism, observed in flavonoids like quercetin (B1663063) and apigenin (B1666066), is the inhibition of enzymes such as topoisomerase and DNA gyrase, which are crucial for bacterial DNA replication. csic.es Furthermore, many flavonoids exhibit antioxidant properties by scavenging free radicals, a mechanism that could underpin potential cytoprotective effects of this compound. mdpi.com The molecular structure of this compound, with its hydroxyl groups, suggests a capacity for hydrogen bonding interactions with molecular targets, a key feature in the bioactivity of many flavonoids.

Cellular Pathway Modulation by this compound

While specific studies on this compound's influence on cellular pathways are absent, the broader flavonoid class is well-documented to modulate numerous signaling cascades critical to cellular function. It is hypothesized that this compound could share these capabilities.

Key pathways potentially affected include:

NF-κB Signaling Pathway: Many flavonoids are known to inhibit the NF-κB pathway, a central regulator of inflammation and cell survival. nih.gov The compound cynaropicrin, for example, has been shown to exert anti-inflammatory effects by suppressing this pathway. nih.gov

MAPK Signaling Pathways: Flavonoids can modulate mitogen-activated protein kinase (MAPK) pathways, such as ERK, JNK, and p38, which are involved in cellular processes like proliferation, differentiation, and apoptosis. cambridge.org

PI3K/Akt Signaling Pathway: This is a crucial pathway for cell survival and growth, and it is a known target for various flavonoids, including dihydromyricetin and calycosin (B1668236). spandidos-publications.comnih.gov

NOTCH Signaling Pathway: Recent research on the flavonoid calycosin has demonstrated its ability to modulate the NOTCH signaling pathway in immune cells, impacting the tumor microenvironment. nih.gov Given the structural similarities, this presents a potential, though speculative, avenue of investigation for this compound.

The table below summarizes cellular pathways commonly modulated by flavonoids, which may be relevant for this compound.

Cellular PathwayPotential Effect of ModulationKey Functions of Pathway
NF-κB Anti-inflammatory, Pro-apoptoticInflammation, cell survival, proliferation
MAPK (ERK, JNK, p38) Regulation of cell fateProliferation, differentiation, apoptosis
PI3K/Akt Inhibition of cell survival and growthCell survival, proliferation, metabolism
NOTCH Immune modulation, anti-tumor effectsCell fate determination, immune response

Investigation of Cytoprotective Effects and Associated Mechanisms

The most frequently cited potential bioactivity of this compound is its cytoprotective effect, although this is largely based on its classification as a flavonoid and its structural relationship to Cyrtominetin. Cytoprotection is the process by which cells are shielded from harmful agents. bbau.ac.in The mechanisms underlying the cytoprotective effects of flavonoids are often linked to their antioxidant properties and their ability to modulate cellular stress responses. researchgate.net

Potential mechanisms for this compound's cytoprotective activity include:

Direct Antioxidant Action: Scavenging of reactive oxygen species (ROS) to prevent oxidative damage to cellular components like DNA, proteins, and lipids. mdpi.com

Indirect Antioxidant Effects: Upregulation of endogenous antioxidant defense systems, potentially through the activation of transcription factors like Nrf2. mdpi.com

Potential Roles in Modulating Cellular Stress Responses

Cellular stress responses are complex signaling networks that allow cells to adapt to and survive various stressors, including oxidative stress. bbau.ac.in Flavonoids are known to modulate these responses, and this compound may act in a similar fashion.

Key stress response pathways that could be influenced by this compound include:

Oxidative Stress Response: As mentioned, flavonoids can directly neutralize ROS and also bolster the cell's own antioxidant defenses. bbau.ac.inaimspress.com The activation of the Nrf2/KEAP1 pathway is a critical component of this response, leading to the expression of numerous antioxidant and cytoprotective genes. mdpi.com

Heat Shock Response: This response involves the upregulation of heat shock proteins (HSPs), which act as molecular chaperones to prevent protein misfolding and aggregation under stress conditions.

Unfolded Protein Response (UPR): Triggered by stress in the endoplasmic reticulum, the UPR aims to restore protein folding homeostasis.

By modulating these pathways, this compound could potentially enhance cellular resilience and protect against stress-induced cell death.

In vitro Studies on Specific Receptor Interactions or Enzymatic Inhibition

Direct in vitro studies on this compound's interaction with specific receptors or its ability to inhibit enzymes are not available in the current scientific literature. However, the broader family of flavonoids has been extensively studied for these properties.

Enzymatic Inhibition: Flavonoids are known to inhibit a wide range of enzymes. For example, some flavonoids can inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the inflammatory response. jst.go.jp Others have been shown to inhibit enzymes like xanthine (B1682287) oxidase, α-glucosidase, and various protein kinases. mdpi.commdpi.comnih.gov Quercetin and baicalein, for instance, are potent inhibitors of NADP-malic enzyme and PEPCase. tandfonline.com The inhibitory potential of flavonoids is often dependent on their specific chemical structure, including the pattern of hydroxylation. mdpi.comtandfonline.com

Receptor Interactions: The interaction of flavonoids with cellular receptors is a key area of research. While direct binding to nuclear receptors has been demonstrated for some flavonoids, others may indirectly influence receptor function by modulating signaling pathways that regulate receptor expression or activity. mdpi.com Receptor binding assays are standard methods to investigate these interactions. creative-bioarray.comnih.gov

The table below presents a comparative overview of this compound and related flavonoids found in Cyrtomium species.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Known/Potential Biological Activities
This compound C₁₇H₁₄O₆314.29Limited data; potential cytoprotective effects.
Cyrtominetin C₁₇H₁₆O₆316.31Inhibition of α-hemolysin, potential anticancer effects.
Farrerol (B190892) C₁₅H₁₂O₅272.25Antioxidant, antimicrobial.
Cyrtominetin 7-O-glucoside C₂₃H₂₄O₁₁476.43Not well characterized.

Advanced Research Methodologies and Analytical Approaches Applied to Cyrtopterin

Omics Technologies in Cyrtopterin Research (e.g., Metabolomics, Transcriptomics)

Omics technologies offer a holistic view of biological systems by analyzing large sets of biological molecules. humanspecificresearch.orgnumberanalytics.com In the context of this compound research, these methods are pivotal for understanding its biosynthesis, distribution, and functional roles within a complex biological milieu.

Metabolomics : As the comprehensive study of metabolites in a biological system, metabolomics has been directly applied to identify this compound. numberanalytics.comfrontlinegenomics.com High-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomic fingerprinting of extracts from Astragalus membranaceus successfully identified this compound (observed as m/z 507.1506) among numerous other phytochemicals. nih.govmdpi.com This non-targeted approach is essential for profiling the complete metabolome of this compound-containing plants like those from the Cyrtomium genus, allowing for comparative analysis between different species or under various environmental conditions. sci-hub.rukahaku.go.jp

Transcriptomics : This field involves the study of the complete set of RNA transcripts produced by an organism's genome under specific conditions. frontlinegenomics.com While direct transcriptomic studies on this compound are not yet prevalent, this technology offers immense potential. For instance, in studies of similar flavonoids like calycosin (B1668236), transcriptomic analyses have been used to uncover the broader biological effects and molecular pathways modulated by the compound. nih.govmdpi.com Future research could apply transcriptomics to cells or tissues treated with this compound to identify differentially expressed genes, thereby elucidating its mechanism of action and downstream cellular responses. frontlinegenomics.com

Table 1: Application of Omics Technologies in this compound Research

Omics Technology Application to this compound Research Key Findings/Potential Insights
Metabolomics Identification and quantification of this compound in complex plant extracts. Successfully identified in Astragalus membranaceus via LC-MS; enables comparative phytochemical profiling. nih.govmdpi.com
Transcriptomics (Potential) To identify gene expression changes in response to this compound treatment. Could reveal molecular pathways and cellular processes modulated by this compound, similar to studies on other flavonoids. frontlinegenomics.comnih.govmdpi.com

| Proteomics | (Potential) To analyze changes in protein expression and post-translational modifications. | Could identify direct protein targets or downstream protein expression changes, complementing transcriptomic data. frontlinegenomics.com |

Computational Chemistry and Molecular Modeling for this compound-Target Interactions

Computational chemistry provides powerful tools to predict and analyze the interactions between small molecules like this compound and their potential biological targets at a molecular level. researchgate.netuva.nl These in silico methods are crucial for generating hypotheses and guiding experimental research in drug discovery. schrodinger.com

Molecular modeling encompasses a range of techniques, from quantum mechanics (QM) that study the electronic properties of molecules to molecular mechanics (MM) and molecular dynamics (MD) simulations that predict molecular conformations and interactions. gloriabazargan.commdpi.com For this compound, molecular docking is a key application. This technique predicts the preferred orientation and binding affinity of this compound when bound to a specific protein target. researchgate.net

For example, integrative studies on the related flavonoid calycosin have used molecular docking to identify SMAD3 as a critical target in lung adenocarcinoma. nih.govmdpi.com A similar approach could be applied to this compound, where its structure would be computationally docked into the binding sites of various proteins implicated in disease pathways. The results, often presented as a binding score and a visual model of the interaction, can prioritize potential protein targets for subsequent experimental validation. researchgate.net

Biophysical Techniques for Ligand-Protein Binding Characterization

To experimentally validate and quantify the interactions predicted by molecular modeling, a suite of biophysical techniques is employed. nih.gov These methods provide direct evidence of binding and detailed information on the kinetics, thermodynamics, and structural basis of the this compound-protein complex. nih.govnumberanalytics.com

Surface Plasmon Resonance (SPR) : This technique can confirm direct binding and determine the kinetics of the interaction. numberanalytics.com It measures changes in the refractive index when a ligand (this compound) flows over a sensor chip with an immobilized protein target, providing real-time data on association (k_on) and dissociation (k_off) rates, from which the binding affinity (K_D) is calculated. numberanalytics.com

Isothermal Titration Calorimetry (ITC) : ITC is the gold standard for measuring the thermodynamics of binding. numberanalytics.comnumberanalytics.com It directly measures the heat released or absorbed as this compound is titrated into a solution containing the target protein, yielding precise values for the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide atomic-level information on the binding site. drughunter.com By comparing the NMR spectra of a protein in the presence and absence of this compound, chemical shift perturbations can identify the specific amino acid residues involved in the interaction, mapping the binding interface on the protein's surface.

X-ray Crystallography : This technique provides the highest resolution structural data. drughunter.com By successfully co-crystallizing this compound with its target protein, X-ray diffraction can be used to generate a detailed three-dimensional model of the complex, revealing the precise binding pose and the network of interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the binding.

Table 2: Biophysical Techniques for Characterizing this compound-Target Binding

Technique Information Obtained Application to this compound
Surface Plasmon Resonance (SPR) Binding kinetics (k_on, k_off) and affinity (K_D) To quantify the strength and speed of this compound's interaction with a potential protein target. numberanalytics.com
Isothermal Titration Calorimetry (ITC) Binding thermodynamics (ΔH, ΔS) and affinity (K_D) To determine the thermodynamic forces driving the binding event. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Atomic-level interaction mapping To identify the specific amino acids in the protein's binding pocket that interact with this compound. drughunter.com

| X-ray Crystallography | High-resolution 3D structure of the complex | To visualize the precise orientation and intermolecular contacts between this compound and its target. drughunter.com |

Cell-Based Assay Development for this compound Activity Profiling

Cell-based assays are indispensable tools in drug discovery for evaluating the biological activity of compounds in a physiologically relevant context. tebubio.comresearchgate.net These assays are used to screen for and profile the effects of this compound on various cellular processes, such as cell viability, proliferation, and specific signaling pathways. americanpeptidesociety.orgsygnaturediscovery.com

Given the known activities of structurally related flavonoids, several types of cell-based assays are relevant for profiling this compound:

Cytotoxicity and Viability Assays : Assays like the MTT or MTS assay measure the metabolic activity of cells, providing an indication of cell viability after treatment with this compound. americanpeptidesociety.org This helps determine if the compound has cytostatic or cytotoxic effects.

Apoptosis Assays : To investigate if cytotoxicity is due to programmed cell death, assays that measure key markers of apoptosis can be used. These include measuring the activity of caspases (enzymes central to apoptosis) or using flow cytometry with Annexin V staining to detect early apoptotic cells. sygnaturediscovery.com

Reporter Gene Assays : These assays are used to measure the effect of a compound on a specific signaling pathway. For example, to test if this compound modulates the NF-κB pathway, a cell line containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element can be used. nih.gov A change in reporter protein expression would indicate pathway modulation.

High-Content Screening (HCS) : This automated microscopy and image analysis approach allows for the simultaneous measurement of multiple cellular parameters (e.g., cell morphology, protein localization, biomarker expression). researchgate.net HCS could be used to create a detailed phenotypic profile of cells treated with this compound, offering a deeper understanding of its cellular mechanism of action.

Advanced Analytical Separations (e.g., UHPLC, GC-MS) for Metabolite Profiling

The identification and quantification of this compound from its natural sources rely heavily on advanced analytical separation techniques. sci-hub.rukahaku.go.jp These methods are essential for profiling the complex mixture of metabolites found in plant extracts.

Ultra-High-Performance Liquid Chromatography (UHPLC) : UHPLC is a cornerstone technique for analyzing flavonoids. nih.gov Coupled with detectors like a photodiode array (PDA) for UV-Vis spectral data and, more powerfully, tandem mass spectrometry (MS/MS), UHPLC provides excellent separation efficiency and sensitivity. chromatographyonline.com The identification of this compound in Cyrtomium and Astragalus species has been achieved using LC-MS methods, where the compound is characterized by its retention time, parent mass, and fragmentation pattern. nih.govmdpi.comsci-hub.rukahaku.go.jp

Gas Chromatography-Mass Spectrometry (GC-MS) : While less common for large glycosides like this compound due to their low volatility, GC-MS can be used for metabolite profiling of plant extracts. thermofisher.commdpi.com For non-volatile compounds, a chemical derivatization step, such as silylation, is required to increase their volatility and thermal stability, making them amenable to GC analysis. thermofisher.comresearchgate.net GC-MS offers high chromatographic resolution and generates reproducible mass spectra that are useful for compound identification via spectral libraries. thermofisher.com

Table 3: Advanced Analytical Separation Techniques for this compound

Technique Principle Relevance to this compound
UHPLC-MS/MS Separates compounds based on their interaction with a stationary phase, followed by mass analysis for identification and fragmentation. Primary method for identifying and quantifying this compound in complex plant extracts. nih.govmdpi.comsci-hub.rukahaku.go.jp

| GC-MS | Separates volatile compounds in a gaseous mobile phase, followed by mass analysis. | Can be used for broader metabolite profiling of the source plant; requires a derivatization step for this compound. thermofisher.comresearchgate.net |

Tissue Culture and In Vitro Propagation for this compound Production Enhancement

Plant tissue culture, or micropropagation, offers a viable strategy for the large-scale, controlled production of this compound-containing plants, overcoming limitations of seasonal and geographical availability. frontiersin.orgiaea.org This biotechnological approach enables the rapid multiplication of superior or rare plant genotypes in a sterile, laboratory environment. dpi.qld.gov.auresearchgate.net

The existence of a patent for a "this compound tissue culturing method and fast reproduction thereof" indicates that specific protocols for the in vitro propagation of a this compound-producing plant, likely a Cyrtomium species, have been developed. google.comgoogle.com The general methodology involves several stages:

Initiation : An explant (a small piece of tissue, such as a bud or leaf segment) is excised from a superior mother plant and placed on a sterile nutrient medium. researchgate.net

Multiplication : The explant is cultured on a medium containing plant growth regulators to induce the formation of multiple shoots. iaea.org

Rooting : The newly formed shoots are transferred to a different medium that encourages root development, forming complete plantlets. iaea.org

Acclimatization : The plantlets are gradually transferred from the sterile, high-humidity culture environment to soil or a greenhouse to harden them for normal growth conditions. iaea.org

This technology ensures the production of genetically uniform, disease-free plant material, which can serve as a consistent and sustainable source for the extraction and subsequent research of this compound. dpi.qld.gov.au

Interdisciplinary Perspectives and Future Research Trajectories

Challenges and Opportunities in Cyrtopterin Research

The scientific landscape for this compound is characterized by both significant challenges and compelling opportunities. A primary hurdle is the limited availability of detailed research on its specific biological activities. While its aglycone, farrerol (B190892), has garnered more attention, this compound itself remains relatively understudied. kahaku.go.jpsci-hub.ru This scarcity of data presents a foundational challenge for researchers looking to build upon existing work.

Another significant challenge is the potential for limited biomass availability from its natural source, the Cyrtomium species of ferns. Reliance on wild harvesting for compound isolation is often not sustainable for large-scale research, necessitating the exploration of alternative production methods.

Despite these challenges, the opportunities for novel discoveries are vast. The current lack of extensive data means that the field is open for fundamental research into its bioactivity, with preliminary studies suggesting potential cytoprotective effects that warrant further investigation. The unique C-methylflavanone structure of this compound provides a compelling opportunity for structure-activity relationship (SAR) studies, which could uncover novel mechanisms of action distinct from more common flavonoids. Furthermore, the general challenges in clinical trial research, such as the need for improved diversity and inclusion, present an opportunity for well-designed studies on this compound to set new standards. acrpnet.org

Table 1: Key Research Gaps and Opportunities for this compound

Research Area Challenges Opportunities
Biological Activity Limited published data on specific bioactivities. sci-hub.ru Exploration of novel therapeutic potentials, such as cytoprotective effects.
Mechanism of Action Molecular targets and pathways are largely unknown. Elucidation of unique mechanisms related to its C-methylflavanone structure.
Source Availability Dependence on wild Cyrtomium ferns, which may be limited. Development of sustainable production methods and investigation of its biosynthesis.

| Comparative Studies | Less studied than its aglycone, farrerol. sci-hub.ru | Understanding the role of glycosylation on bioavailability and activity by comparing this compound with farrerol. |

Synergistic Research with Other Phytochemicals and Biological Systems

The principle of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a crucial concept in phytochemical research. nih.govnuevo-group.com Investigating the synergistic potential of this compound with other phytochemicals, particularly those found in Cyrtomium species, is a promising research avenue. These ferns are known to produce a variety of other flavonoids, including kaempferol (B1673270) 3-O-glucoside and quercetin (B1663063) 3-O-glucoside. kahaku.go.jpsci-hub.ru

Research could focus on how these compounds, when combined with this compound, might enhance biological effects. The mechanisms behind such synergy can be multifaceted, including:

Enhanced Bioavailability : Other compounds might increase the solubility or absorption of this compound. nuevo-group.com

Protection from Degradation : Co-occurring phytochemicals could protect this compound from metabolic breakdown, prolonging its activity. nuevo-group.com

Studying these interactions within complex biological systems, from cell cultures to whole organisms, would provide a more holistic understanding of the potential benefits of crude plant extracts or defined phytochemical mixtures. nih.gov

Innovative Applications of this compound-Based Research in Chemical Biology

Chemical biology utilizes chemical tools and techniques to probe and manipulate biological systems, and this compound holds significant potential as a scaffold for developing such tools. unige.chukri.org The unique structure of this compound can be leveraged to explore biological processes at the molecular level. unige.ch

Innovative applications could include:

Development of Molecular Probes : Synthesizing fluorescently-tagged or biotinylated derivatives of this compound would enable researchers to visualize its localization within cells and identify its direct binding partners.

Creation of Focused Compound Libraries : By systematically modifying the this compound structure—for instance, altering the glycosidic bond or the substitution pattern on the flavonoid rings—researchers can create a library of related compounds. Screening this library could identify molecules with enhanced potency or selectivity for a specific biological target.

Biomimetic Synthesis : Developing synthetic routes that mimic the biological production of this compound can provide insights into enzymatic reaction mechanisms and enable the production of structural analogs that are not found in nature. ukri.org

These chemical biology approaches would not only deepen our understanding of this compound's own function but also provide novel tools for broader biological research. imperial.ac.uk

Prospective Avenues for Mechanistic Deepening and Biological System Integration

To fully understand the potential of this compound, it is essential to move beyond initial screening and delve into its precise molecular mechanisms of action. Advanced analytical and "omics" techniques can be employed to achieve a deeper mechanistic understanding.

Table 2: Proposed Methodologies for Mechanistic Studies

Methodology Objective Potential Insights
Co-immunoprecipitation & Pull-down Assays Identify protein binding partners. Elucidate direct molecular targets of this compound. nih.govresearchgate.net
Surface Plasmon Resonance (SPR) Quantify binding affinity and kinetics between this compound and its targets. Confirm direct interactions and provide data for structure-activity relationship studies. nih.govresearchgate.net
Transcriptomics (RNA-Seq) Analyze changes in gene expression in response to this compound treatment. Reveal signaling pathways modulated by the compound, such as the NOTCH signaling pathway noted in studies of other flavonoids. nih.govresearchgate.net
Proteomics & Metabolomics Profile changes in protein and metabolite levels. Provide a comprehensive view of the cellular response and identify downstream effects and potential biomarkers. nih.govresearchgate.net

| In Vivo Models | Evaluate the effects of this compound in animal models of disease. | Integrate molecular findings into a whole-system context to assess physiological relevance. nih.govresearchgate.net |

By integrating the findings from these molecular techniques with studies in cellular and animal models, researchers can build a comprehensive picture of how this compound functions within a complete biological system. This approach has been successfully used to decipher the complex actions of other phytochemicals, such as calycosin's effect on the tumor microenvironment. nih.govresearchgate.net

Directions for Sustainable Sourcing and Production for Research Purposes

The long-term research and potential application of this compound depend on the ability to source the compound sustainably. Relying on the collection of wild Cyrtomium ferns is not a viable long-term strategy due to ecological concerns and variability in compound yield. ecovadis.commicrosoft.com Therefore, developing sustainable and controlled production methods is a critical future direction.

Potential avenues for sustainable production include:

Agricultural Cultivation : Establishing optimized cultivation protocols for Cyrtomium species could provide a consistent and renewable source of biomass. This would involve studying the optimal conditions for growth and flavonoid production. kahaku.go.jp

Plant Tissue Culture (In Vitro Propagation) : Modern biotechnological methods, such as the development of protocorm or callus cultures, can be used for the large-scale production of plant material under controlled laboratory conditions. This approach can yield high quantities of the desired compound, independent of geographical location or season. Similar techniques are being developed for other medicinal plants. google.com

Metabolic Engineering : Identifying and understanding the biosynthetic pathway of this compound could open the door to metabolic engineering. The genes encoding the enzymes responsible for its synthesis could be transferred to and expressed in microorganisms like yeast or bacteria, enabling fermentation-based production.

Adopting these responsible sourcing and production strategies is essential for ensuring that the supply of this compound can meet future research demands without compromising environmental integrity. drivesustainability.orgweforum.org

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Class
This compound C-Methylflavanone Glycoside
Farrerol Flavanone (B1672756)
Kaempferol 3-O-glucoside Flavonol Glycoside
Quercetin 3-O-glucoside Flavonol Glycoside
Calycosin (B1668236) Isoflavonoid
Biotin Vitamin

Q & A

Q. What statistical tools are recommended for analyzing this compound’s synergistic effects?

  • Software : Use Combenefit (dose-effect matrix) or SynergyFinder for Loewe/Bliss models.
  • Visualization : Generate heatmaps with hierarchical clustering to identify potent combinations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.